2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt
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Overview
Description
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt is a fluorinated glucose analog.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt typically involves the fluorination of glucose derivatives. One common method includes the reaction of 2-deoxy-D-glucose with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 2-position . The resulting 2-deoxy-2-fluoro-D-glucose is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base to yield the 6-phosphate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent glucose derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated glucose derivatives and their corresponding oxidized or reduced forms .
Scientific Research Applications
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a probe to study enzyme-substrate interactions and metabolic pathways.
Biology: Helps in understanding glucose metabolism and its regulation in cells.
Medicine: Utilized in positron emission tomography (PET) imaging to diagnose and monitor cancer.
Industry: Employed in the development of new diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects by mimicking glucose and entering cells via glucose transporters. Once inside, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose 6-phosphate. unlike glucose-6-phosphate, this compound cannot undergo further metabolism, leading to its accumulation in cells. This property is particularly useful in PET imaging, where the accumulation of the compound in cancer cells highlights areas of high metabolic activity .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose 6-phosphate: Similar in structure but lacks the fluorine atom.
Fluorodeoxyglucose (18F): A radiolabeled version used in PET imaging.
2-Deoxy-2-fluoro-D-glucose: The non-phosphorylated form of the compound.
Uniqueness
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt is unique due to its combination of fluorination and phosphorylation, which enhances its stability and specificity in biochemical assays and medical imaging .
Properties
IUPAC Name |
dipotassium;[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FO8P.2K/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,9-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLAPZQGXJMGKS-FAOVPRGRSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FK2O8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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